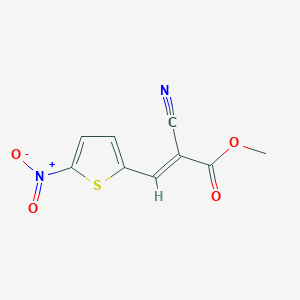
3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(4-chlorophényl)-1-(2-méthoxyphényl)-1H-pyrazole-5-carboxylique est un composé chimique qui appartient à la classe des dérivés du pyrazole. Ce composé est caractérisé par la présence d’un cycle pyrazole substitué par un groupe 4-chlorophényle et un groupe 2-méthoxyphényle, ainsi que par un groupe fonctionnel acide carboxylique en position 5 du cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 3-(4-chlorophényl)-1-(2-méthoxyphényl)-1H-pyrazole-5-carboxylique implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l’hydrazine avec un composé 1,3-dicarbonylé, tel qu’une cétone α,β-insaturée ou une dicétone.
Réactions de substitution : Les groupes 4-chlorophényle et 2-méthoxyphényle peuvent être introduits par des réactions de substitution aromatique nucléophile en utilisant des précurseurs halogénés appropriés.
Carboxylation : Le groupe acide carboxylique peut être introduit par des réactions de carboxylation, telles que la réaction d’un réactif de Grignard avec du dioxyde de carbone.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des versions optimisées des voies de synthèse susmentionnées, en mettant l’accent sur la maximisation du rendement et de la pureté tout en minimisant les coûts et l’impact environnemental. Les techniques courantes comprennent l’utilisation de réacteurs à écoulement continu et de méthodes de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(4-chlorophényl)-1-(2-méthoxyphényl)-1H-pyrazole-5-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres produits d’oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, telles que les alcools ou les amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools) sont utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie : Le composé est utilisé comme unité de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Il a été étudié pour ses activités biologiques potentielles, telles que des propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.
Médecine : Le composé est exploré pour ses applications thérapeutiques potentielles, notamment le développement de médicaments et la chimie médicinale.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(4-chlorophényl)-1-(2-méthoxyphényl)-1H-pyrazole-5-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par :
Liaison à des enzymes ou des récepteurs : Le composé peut se lier à des enzymes ou des récepteurs spécifiques, modulant leur activité et conduisant à divers effets biologiques.
Inhibition ou activation de voies : Le composé peut inhiber ou activer des voies biochimiques spécifiques, entraînant des modifications des processus cellulaires et des fonctions.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(4-chlorophényl)-1-phényl-1H-pyrazole-5-carboxylique : Structure similaire mais dépourvue du groupe 2-méthoxy.
Acide 3-(4-chlorophényl)-1-(2-hydroxyphényl)-1H-pyrazole-5-carboxylique : Structure similaire mais possède un groupe hydroxyle au lieu d’un groupe méthoxy.
Acide 3-(4-chlorophényl)-1-(2-méthylphényl)-1H-pyrazole-5-carboxylique : Structure similaire mais possède un groupe méthyle au lieu d’un groupe méthoxy.
Unicité
La présence du groupe 2-méthoxyphényle dans l’acide 3-(4-chlorophényl)-1-(2-méthoxyphényl)-1H-pyrazole-5-carboxylique confère au composé des propriétés chimiques et biologiques uniques. Cette substitution peut influencer la réactivité, la solubilité et l’interaction du composé avec les cibles biologiques, le distinguant d’autres composés similaires.
Propriétés
Numéro CAS |
618102-57-1 |
|---|---|
Formule moléculaire |
C17H13ClN2O3 |
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-2-(2-methoxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-16-5-3-2-4-14(16)20-15(17(21)22)10-13(19-20)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,21,22) |
Clé InChI |
DHAHWDPHMYBRDT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12015888.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12015895.png)


![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015921.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12015945.png)
![Ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015950.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12015951.png)
![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B12015962.png)
![N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)

